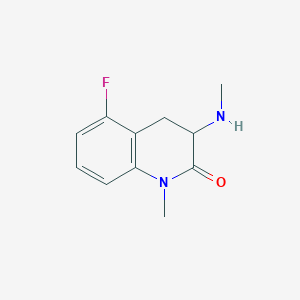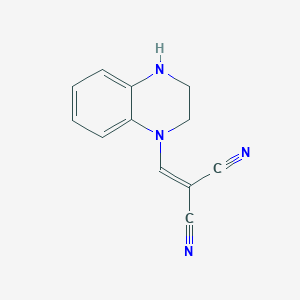
(3,4-Dihydroquinoxalin-1(2h)-ylmethylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves the condensation of 3,4-dihydroquinoxalin-2(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .
Applications De Recherche Scientifique
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mécanisme D'action
The mechanism by which 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: A precursor in the synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile.
Quinoxaline-2,3-dione: An oxidation product of the compound.
Hydrogenated Quinoxalines: Reduction products with varying degrees of hydrogenation.
Uniqueness
2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6687-88-3 |
|---|---|
Formule moléculaire |
C12H10N4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-quinoxalin-1-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N4/c13-7-10(8-14)9-16-6-5-15-11-3-1-2-4-12(11)16/h1-4,9,15H,5-6H2 |
Clé InChI |
XXIPPLGEGYAZAI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)




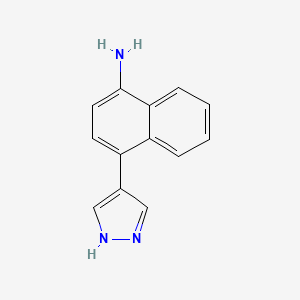

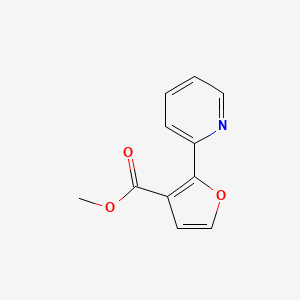
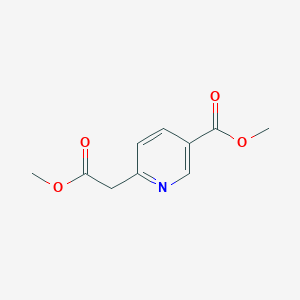
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)

